
Dezocine glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dezocine glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO7 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Enzymatic Glucuronidation Mechanism
Dezocine glucuronide is synthesized via UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to dezocine’s hydroxyl group.
Key Reaction Steps:
-
Substrate Binding : Dezocine binds to the active site of UGT enzymes.
-
Nucleophilic Attack : The hydroxyl group (-OH) on dezocine attacks the C1 atom of UDPGA’s glucuronic acid.
-
Glycosidic Bond Formation : A β-D-glucuronide bond forms, yielding this compound.
Chemical Equation :
Dezocine+UDPGAUGTDezocine glucuronide+UDP
Enzyme Specificity:
-
Primary UGT isoforms involved: UGT2B7 (inferred from structural homology with morphine glucuronidation) .
-
Reaction efficiency: 20–30% of administered dezocine undergoes glucuronidation .
Structural Characterization
This compound retains the core benzomorphan structure of dezocine, with a glucuronic acid moiety conjugated at the phenolic hydroxyl group.
Property | Dezocine | This compound |
---|---|---|
Molecular Formula | C₁₆H₂₃NO | C₂₂H₃₁NO₇ |
Molecular Weight | 245.36 g/mol | 437.49 g/mol |
Water Solubility | Low (1.4 mg/L) | High (>50 mg/L) |
Plasma Protein Binding | 35% | 10–15% |
Pharmacokinetic Drivers of Glucuronidation
The reaction’s efficiency depends on:
UGT Enzyme Activity
-
Genetic polymorphisms in UGT2B7 significantly alter metabolite formation rates .
-
Inhibitors (e.g., valproic acid) reduce glucuronidation, while inducers (e.g., rifampicin) enhance it .
Efflux Transporters
-
MRP2/ABCC2 and BCRP/ABCG2 transporters mediate biliary excretion of this compound .
-
Knockout rodent models show 2–3x higher plasma levels of the metabolite .
Analytical Methods for Detection
Clinical and Preclinical Findings
-
Metabolic Stability : this compound exhibits no opioid receptor affinity, eliminating the risk of CNS side effects .
-
Drug Interactions : Concurrent use with morphine reduces this compound formation by 40% due to UGT2B7 competition .
-
Excretion : 65–70% of the metabolite is renally excreted within 24 hours .
Comparative Glucuronidation Profiles
Parameter | This compound | Morphine-6-Glucuronide |
---|---|---|
UGT Isoform | UGT2B7 (putative) | UGT2B7 |
Analgesic Activity | None | Active |
Half-Life (t₁/₂) | 2.6–4.4 hours | 2–4 hours |
Challenges and Research Gaps
-
The exact UGT isoform responsible for dezocine glucuronidation remains unconfirmed .
-
Limited data exist on inter-species variability (e.g., rodents vs. humans) .
This synthesis of current evidence underscores the centrality of glucuronidation in dezocine’s metabolism while highlighting areas requiring further investigation.
属性
CAS 编号 |
76948-31-7 |
---|---|
分子式 |
C22H31NO7 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-6-[[(9R,15S)-15-amino-1-methyl-4-tricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trienyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO7/c1-22-8-4-2-3-5-12(19(22)23)9-11-6-7-13(10-14(11)22)29-21-17(26)15(24)16(25)18(30-21)20(27)28/h6-7,10,12,15-19,21,24-26H,2-5,8-9,23H2,1H3,(H,27,28)/t12-,15+,16+,17-,18-,19+,21-,22?/m1/s1 |
InChI 键 |
OGFASZKCOLUFAW-LCZVVBTCSA-N |
SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
手性 SMILES |
CC12CCCCC[C@@H]([C@@H]1N)CC3=C2C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O |
规范 SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同义词 |
dezocine glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。